Product packaging for Isoshyobunone(Cat. No.:)

Isoshyobunone

Cat. No.: B1232994
M. Wt: 220.35 g/mol
InChI Key: YMIHAYABXZORPU-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoshyobunone is a sesquiterpene ketone naturally occurring in the essential oil of Acorus calamus (sweet flag) rhizomes, where it is often identified as one of the main constituents . This compound is of significant interest in various research fields due to its demonstrated biological activities. In entomological and agricultural research, this compound has shown strong insecticidal and repellant properties against stored-product pests such as Tribolium castaneum (red flour beetle) and Lasioderma serricorne (cigarette beetle) . Studies indicate it exhibits both contact toxicity and is a potent repellent, making it a compelling natural compound for investigations into integrated pest management strategies . In the field of cosmetics and dermatology, the essential oil of Acorus calamus , which contains this compound, has displayed notable antioxidant and anti-tyrosinase activities in vitro . These properties suggest its potential as a subject for research aimed at developing skincare formulations to protect against oxidative stress and manage hyperpigmentation. Furthermore, this compound is used in analytical chemistry as a reference standard for the gas chromatography–mass spectrometry (GC–MS) fingerprinting and authentication of Acorus calamus essential oils and related botanical materials . In the fragrance industry, it is applied in perfumery research for its warm, woody-herbal, and slightly amber olfactory notes, as well as for its utility in boosting and fixing fragrance accords . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1232994 Isoshyobunone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-propan-2-ylidenecyclohexan-1-one

InChI

InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12H,1,8-9H2,2-6H3/t12-,15+/m0/s1

InChI Key

YMIHAYABXZORPU-SWLSCSKDSA-N

SMILES

CC(C)C1CCC(C(=C(C)C)C1=O)(C)C=C

Isomeric SMILES

CC(C)[C@@H]1CC[C@@](C(=C(C)C)C1=O)(C)C=C

Canonical SMILES

CC(C)C1CCC(C(=C(C)C)C1=O)(C)C=C

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Isoshyobunone for Research Applications

Botanical Sources and Phytogeographical Variations

Acorus calamus Chemotypes and Genetic Diversity Studies

The primary botanical source of isoshyobunone is Acorus calamus L., commonly known as sweet flag. plantsjournal.com This perennial herb, found in temperate to subtropical regions, exhibits significant chemical variation, leading to the classification of different chemotypes. mdpi.comnih.gov These chemotypes are largely defined by the dominant compounds in their essential oil, with this compound being a notable constituent in some. plantsjournal.commdpi.com

The chemical composition of A. calamus, including its this compound content, is intricately linked to its genetic diversity and ploidy level (the number of sets of chromosomes). mdpi.comresearchgate.net A. calamus exists in diploid (2n=24), triploid (3n=36), and tetraploid (4n=48) forms. wikipedia.orgejbps.comagriculturejournals.cz The triploid variety, often referred to as A. calamus var. calamus, was introduced to North America by European settlers and is now widespread. efloras.org The tetraploid form, A. calamus var. angustatus, is native to Asia. wikipedia.org The diploid variety, Acorus americanus, is found in North America. wikipedia.org

Genetic diversity studies utilizing molecular markers like RAPD (Randomly Amplified Polymorphic DNA), ISSR (Inter-Simple Sequence Repeat), and SSR (Simple Sequence Repeat) have been conducted on A. calamus populations from various geographical regions, including India and Turkey. researchgate.netejbps.comx-mol.netlu.ac.irnih.gov These studies reveal significant genetic variations both between and within populations, which correlates with the chemical profile of the essential oil. researchgate.netx-mol.net For instance, some chemotypes are rich in β-asarone, while others are characterized by higher concentrations of acorenone and its derivatives, including shyobunone (B136065) and this compound. mdpi.comresearchgate.net

Research on Turkish A. calamus populations identified an asarone-rich chemotype where epi-isoshyobunone was found in concentrations of 3.3-7.3%. mdpi.comresearchgate.net Another study on A. calamus from Konya, Turkey, reported this compound as a major constituent at 13.0%. tinkturenpresse.de In contrast, an analysis of essential oil from Northeast India identified an acorenone-rich chemotype containing this compound at 5.7%. mdpi.com The concentration of this compound and other compounds can also be influenced by the specific plant part used, with rhizomes being the primary source for extraction. plantsjournal.comresearchgate.net

Table 1: this compound Content in Acorus calamus from Different Geographical Locations

Geographical LocationPlant PartThis compound Content (%)Dominant Chemotype
Turkey (Konya)Rhizomes13.0Not specified
Turkey (various)Rhizomes3.3–7.3 (as epi-isoshyobunone)Asarone-rich
Northeast IndiaRhizomes5.7Acorenone-rich

This table is interactive. Click on the headers to sort the data.

Identification of Other Plant Species as Natural this compound Sources

While Acorus calamus is the most well-documented source, research indicates the presence of this compound in other plant species as well, although typically in lower concentrations. The identification of alternative botanical sources is an ongoing area of phytochemical research.

Advanced Extraction Techniques for Targeted this compound Isolation

The isolation of this compound from its natural sources is crucial for its application in research. Various extraction techniques have been developed and optimized to enhance the yield and purity of the isolated compound.

Optimized Hydrodistillation Protocols in Laboratory Settings

Hydrodistillation is a conventional method for extracting essential oils from plant materials. mdpi.com In a typical laboratory setting, the plant material, such as the rhizomes of A. calamus, is ground and then subjected to hydrodistillation for several hours using a Clevenger-type apparatus. mdpi.com The resulting essential oil, which contains a mixture of volatile compounds including this compound, is then collected and dried. mdpi.com While widely used, the efficiency of hydrodistillation can be influenced by factors such as the particle size of the plant material and the duration of the extraction. mdpi.com Ohmic-assisted hydrodistillation, a newer modification, uses the passage of an alternating electrical current to heat the material, which can reduce extraction time and energy consumption. researchgate.net

Modern Solvent-Assisted Extraction Methodologies (e.g., Ultrasonic, Microwave, Accelerated Solvent Extraction)

To overcome the limitations of traditional methods, modern solvent-assisted extraction techniques have been developed, offering improved efficiency and reduced environmental impact.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. hielscher.comhielscher.com The collapse of these cavitation bubbles generates intense local heating and pressure, disrupting plant cell walls and enhancing the release of intracellular compounds like this compound into the solvent. hielscher.comresearchgate.net UAE is known for its rapidity and high yield, and it can be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds. scielo.br

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. nih.gov The direct interaction of microwaves with the polar molecules in the sample results in efficient and uniform heating, which can significantly reduce extraction time and solvent consumption compared to conventional methods. nih.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized solvent extraction, ASE uses solvents at elevated temperatures and pressures. thermofisher.comwikipedia.org These conditions increase the solubility and diffusion rate of the target compounds while maintaining the solvent in a liquid state. thermofisher.comwikipedia.org ASE is an automated technique that offers fast and efficient extractions with reduced solvent usage. lcms.czuia-initiative.eu

Supercritical Fluid Extraction (SFE) Applications in Natural Product Research

Supercritical fluid extraction (SFE) is a green and sustainable technology that has gained prominence in the isolation of natural products. ajgreenchem.comnih.govroutledge.com This method uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. ajgreenchem.com

Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. ajgreenchem.commdpi.com The solvating power of the supercritical fluid can be precisely controlled by adjusting the temperature and pressure, allowing for the selective extraction of specific compounds like this compound. nih.gov The yield of calamus oil using SFE has been reported to be in the range of 1.1-3.3%, with the resulting extracts containing compounds such as β-asarone, this compound, and shyobunone. tinkturenpresse.de

Table 2: Comparison of Advanced Extraction Techniques

TechniquePrincipleAdvantages
Ultrasonic-Assisted Extraction (UAE)Acoustic cavitation disrupts cell walls.High yields, rapid process, suitable for heat-sensitive compounds.
Microwave-Assisted Extraction (MAE)Microwave energy for rapid and uniform heating.Reduced extraction time and solvent consumption.
Accelerated Solvent Extraction (ASE)Solvents at high temperature and pressure.Fast, efficient, automated, reduced solvent use.
Supercritical Fluid Extraction (SFE)Use of a supercritical fluid (e.g., CO2) as a solvent.Green technology, high selectivity, no solvent residue.

This table is interactive. Click on the headers to sort the data.

Chemical Synthesis and Derivatization Strategies for Isoshyobunone

Total Synthesis Approaches to Isoshyobunone

The total synthesis of this compound, a molecule with the chemical formula C₁₅H₂₄O, presents a significant challenge due to the presence of multiple stereocenters. researchgate.net Early synthetic efforts laid the groundwork for accessing this natural product and its isomers.

Stereoselective Synthesis Methodologies and Challenges

A primary challenge in the synthesis of this compound is controlling the stereochemistry to obtain the desired isomer exclusively. Early synthetic routes reported by Alexandre and Rouessac involved a 1,4-addition of a vinyl reagent to a cyclic enone. wikipedia.orgrsc.org While these pathways successfully constructed the core structure of this compound, they invariably produced a mixture of this compound and its epimer, epi-isoshyobunone. wikipedia.orgwikipedia.org This lack of complete stereoselectivity highlights a significant hurdle in the synthesis, as the separation of these closely related isomers can be difficult.

Identification of Key Synthetic Intermediates and Reaction Pathways

Two distinct pathways for the total synthesis of this compound have been described, each featuring unique intermediates and reaction sequences. wikipedia.org

Pathway 1: This approach begins with the intramolecular aldol (B89426) condensation of a δ-diketone (compound 5 in the original literature), which yields a mixture of two isomeric enones. wikipedia.org This mixture is then subjected to a reaction with n-butylmercaptan to form a thioether (9), which subsequently reacts with a Gilman reagent (Me₂CuLi) to produce the enone (10). wikipedia.org The crucial and final step is a conjugate addition using a vinyl organocopper reagent. This step introduces the vinyl group and yields a 4:1 mixture of this compound (1) and its epimer (2). wikipedia.org This synthesis demonstrated the feasibility of using a conjugate addition with a vinyl copper reagent on a sterically hindered cyclic enone. wikipedia.org

Intermediate No.Compound Name/ClassRole in SynthesisReference
5δ-DiketonePrecursor to the core cyclic enone structure via intramolecular aldol condensation. wikipedia.org
9ThioetherIntermediate used to facilitate the introduction of a methyl group. wikipedia.org
10Cyclic EnoneKey intermediate substrate for the final conjugate addition of the vinyl group. wikipedia.org
12β-KetoesterKey intermediate in the second synthetic pathway. wikipedia.org
13β-HydroxyketonePrecursor to the final product via dehydration. wikipedia.org

Semisynthesis from Structurally Related Natural Precursors

Semisynthesis is a strategy that utilizes naturally occurring compounds as starting materials for chemical synthesis. rsc.org This approach can be more efficient than total synthesis, especially when the precursor molecule is structurally complex or costly to produce from simple starting materials. rsc.org

Historically, it has been noted that small quantities of this compound have been obtained from other, more complex natural products like costunolide (B1669451) or santonin (B1680769). wikipedia.org Costunolide is a sesquiterpene lactone found in plants like Saussurea costus, biosyn.com while santonin is a sesquiterpenoid historically extracted from Artemisia species. rsc.org The conversion of these precursors into this compound would involve multiple chemical steps, including cleavage and modification of the lactone rings and other functional groups to arrive at the simpler this compound structure. This approach leverages the pre-existing carbon skeleton provided by nature to access the target molecule.

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of derivatives of a natural product are key strategies in medicinal chemistry to explore and optimize biological activity. solubilityofthings.commdpi.com By systematically modifying a parent structure, researchers can investigate structure-activity relationships (SAR), which helps in identifying the key functional groups responsible for a compound's effects and can lead to the development of more potent or selective analogs. mdpi.combiotechacademy.dk

Targeted Structural Modification at Specific Functional Groups

The structure of this compound contains several functional groups that are amenable to chemical modification: the ketone, the vinyl group, and the isopropyl group. researchgate.net Targeted modifications of these sites could be used to probe their importance for biological activity and to alter the molecule's properties.

Ketone Group: The carbonyl group can be reduced to a secondary alcohol, which would introduce a new stereocenter and hydrogen-bonding capabilities. nih.gov It could also be converted to other functionalities like an oxime or a hydrazone, altering the molecule's electronic properties and shape.

Vinyl Group: The double bond of the vinyl group is a site for various addition reactions. It could be hydrogenated to an ethyl group, epoxidized, or subjected to dihydroxylation to introduce new functional groups and change the steric profile of the molecule.

Isopropyl Group: While chemically less reactive, modifications to the isopropyl group, such as hydroxylation or other substitutions, could be achieved through more advanced synthetic methods, potentially influencing how the molecule interacts with biological targets.

Synthesis of this compound Analogs and Homologs

Beyond simple functional group modification, the synthesis of analogs and homologs offers another avenue for structural diversification. acs.org This could involve creating homologs by altering the length of the alkyl substituents or synthesizing analogs where the core ring structure is changed. For instance, the six-membered cyclohexanone (B45756) ring could be expanded to a seven-membered cycloheptanone (B156872) or contracted to a five-membered cyclopentanone. Such fundamental changes to the molecular scaffold can lead to compounds with significantly different biological profiles and are a common strategy in the search for novel therapeutic agents. While specific libraries of this compound analogs have not been extensively reported in the reviewed literature, these principles of medicinal chemistry provide a clear roadmap for future research in this area.

Enantiomeric Synthesis and Stereoisomer-Specific Research

The stereochemical complexity of this compound, a sesquiterpenoid with multiple chiral centers, presents significant challenges and opportunities in its chemical synthesis and biological evaluation. Research in this area has focused on navigating the intricate stereochemical landscape to access specific isomers and understand their unique properties.

Challenges in Stereoselective Synthesis

The complete stereoselective synthesis of this compound remains a formidable challenge for synthetic organic chemists. Reports on the synthesis of this compound often indicate that the processes are not fully stereocontrolled, leading to the formation of mixtures of epimers. For instance, synthetic routes involving a 1,4-addition of a vinyl reagent have been shown to produce this compound contaminated with its epimer. researchgate.net This lack of stereoselectivity highlights the difficulty in controlling the spatial arrangement of substituents during the construction of the molecular framework.

The synthesis of related sesquiterpenoids, such as shyobunone (B136065) and its diastereomers, has been explored, providing some insights that could be applicable to this compound. These syntheses sometimes involve the rearrangement of other natural products, like acoragermacrone, which can lead to a mixture of shyobunone and 6-epishyobunone. researchgate.net Such findings underscore the thermodynamic and kinetic factors that can influence the stereochemical outcome of reactions involving these complex molecular structures.

Naturally Occurring Stereoisomers

This compound co-exists in nature with several of its stereoisomers. Essential oils, particularly from Acorus calamus (sweet flag) and some Ferula species, have been found to contain a variety of these related compounds. nih.govmedtextpublications.comtandfonline.com The presence and relative abundance of these isomers can vary depending on the plant source.

CompoundTypical Source(s)
This compoundAcorus calamus, Ferula drudeana
ShyobunoneAcorus calamus, Ferula drudeana
6-epi-shyobunoneAcorus calamus, Ferula drudeana
epi-isoshyobunoneFerula drudeana

This table lists some of the naturally occurring stereoisomers and constitutional isomers related to this compound and their common plant sources.

The analysis of essential oils has revealed the complex composition of these isomers. For example, the essential oil from the rhizomes of Acorus calamus can contain this compound, shyobunone, and 6-epi-shyobunone, among other compounds. nih.gov Similarly, the fruit essential oil of Ferula drudeana has been reported to contain shyobunone, 6-epi-shyobunone, and epi-isoshyobunone as major components. nih.gov

Stereoisomer-Specific Biological Activity

Preliminary research indicates that the biological activity of this compound and its isomers can be stereospecific. Differences in insecticidal and repellent activities have been observed between this compound and its constitutional isomer, shyobunone.

One study investigated the contact toxicity and repellent effects of both shyobunone and this compound against two stored-product insects, Lasioderma serricorne (cigarette beetle) and Tribolium castaneum (red flour beetle). The results demonstrated that while both compounds exhibited activity, their potency differed, suggesting that the position of the double bond in the side chain influences their biological function.

Comparative Insecticidal Activity of this compound and Shyobunone

CompoundTarget InsectLD₅₀ (μ g/adult )
This compoundLasioderma serricorne24.19
Tribolium castaneum61.90
ShyobunoneLasioderma serricorne20.24

This table presents the median lethal dose (LD₅₀) values for this compound and shyobunone against two insect species, indicating differing levels of contact toxicity. researchgate.net

In repellent activity assays against Tribolium castaneum, both compounds were effective, but this compound showed stronger repellency at certain concentrations and time points compared to shyobunone. researchgate.net These findings highlight the importance of stereochemistry in the interaction of these molecules with biological targets and underscore the need for enantiomerically pure samples for detailed pharmacological and toxicological studies. The development of robust enantioselective synthetic routes would be crucial to further explore the specific biological roles of each stereoisomer of this compound.

Biosynthetic Pathways and Enzymatic Mechanisms of Isoshyobunone Formation

Isoprenoid Biosynthesis Pathways: Relevance to Sesquiterpenoid Biogenesis

The assembly of all terpenoids, including the C15 sesquiterpenoid group to which Isoshyobunone belongs, is dependent on the supply of IPP and DMAPP. The relative contribution of the MVA and MEP pathways to the formation of a specific terpenoid can vary between plant species and cellular conditions.

The Mevalonate (B85504) (MVA) pathway is a critical metabolic route for the biosynthesis of IPP and DMAPP. Occurring in the cytosol of plant cells, this pathway is traditionally associated with the production of precursors for sesquiterpenoids (C15), triterpenoids (C30), and sterols. The pathway commences with the condensation of three molecules of acetyl-CoA.

The key steps and enzymes involved in the MVA pathway are summarized below:

StepReactant(s)EnzymeProduct
12 x Acetyl-CoAAcetoacetyl-CoA thiolaseAcetoacetyl-CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthase (HMGS)3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3HMG-CoAHMG-CoA reductase (HMGR)Mevalonate
4MevalonateMevalonate kinase (MVK)Mevalonate-5-phosphate
5Mevalonate-5-phosphatePhosphomevalonate kinase (PMVK)Mevalonate-5-pyrophosphate
6Mevalonate-5-pyrophosphateMevalonate pyrophosphate decarboxylase (MVD)Isopentenyl pyrophosphate (IPP)
7Isopentenyl pyrophosphate (IPP)IPP isomerase (IDI)Dimethylallyl pyrophosphate (DMAPP)

This table outlines the canonical sequence of the Mevalonate (MVA) pathway, which supplies the C5 precursors for sesquiterpenoid biosynthesis in the cytosol.

The formation of the direct precursor to all sesquiterpenes, farnesyl pyrophosphate (FPP), occurs through the sequential condensation of IPP and DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPS). This C15 molecule serves as the substrate for the downstream enzymes that create the vast diversity of sesquiterpenoid skeletons.

Located within the plastids of plant cells, the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, provides an alternative route to IPP and DMAPP. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. The MEP pathway is primarily responsible for the biosynthesis of monoterpenoids (C10), diterpenoids (C20), and carotenoids (C40).

While sesquiterpenes are typically synthesized from MVA-derived precursors in the cytosol, evidence of metabolic "crosstalk" between the MVA and MEP pathways exists. nist.gov This involves the transport of isoprenoid intermediates between the plastid and the cytosol, meaning the MEP pathway can, in some cases, contribute to the pool of precursors available for sesquiterpenoid formation. nist.gov The extent of this contribution to this compound biosynthesis is not definitively established and may be species-specific.

Characterization of this compound Biosynthesis Enzyme Systems

Following the synthesis of the linear C15 precursor FPP, a series of specialized enzymes are required to construct the characteristic cyclic structure of this compound and introduce its specific functional groups. These enzymes belong to two major classes: sesquiterpene synthases and cytochrome P450s.

The creation of the core carbon skeleton of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), or terpene cyclases. These enzymes take the linear FPP substrate and orchestrate a complex cyclization cascade. This compound is a sesquiterpenoid found in plants such as Acorus calamus and possesses an acorane or related elemane/eremophilane skeleton. nih.govnih.govmdpi.com

The general mechanism for the formation of such skeletons involves:

Ionization : The process begins with the removal of the diphosphate (B83284) group from FPP, generating a farnesyl carbocation.

Cyclization : The highly reactive carbocation undergoes one or more intramolecular additions, where the carbon chain attacks one of its own double bonds to form the characteristic ring structures.

Rearrangements : The resulting cyclic carbocation intermediates can undergo further complex rearrangements, such as hydride and methyl shifts. The formation of eremophilane-type sesquiterpenes, for example, is characterized by a key methyl migration step. nih.gov

Termination : The reaction cascade is terminated by a final deprotonation or quenching with a water molecule to yield the stable sesquiterpene hydrocarbon product.

While the specific synthase responsible for the this compound skeleton has not been isolated and characterized, enzymes such as (-)-5-epi-eremophilene synthase provide a well-studied model for the type of catalytic activity required.

The hydrocarbon skeleton produced by the sesquiterpene synthase is subsequently modified by other enzymes to yield the final this compound structure. The most prominent of these modifications is the introduction of a ketone group, a reaction typically catalyzed by Cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net

CYPs are heme-containing enzymes that catalyze a wide range of oxidative reactions in secondary metabolism. wikipedia.orgnih.gov The general catalytic cycle for a P450 enzyme involves the activation of molecular oxygen to insert one oxygen atom into the substrate, a process known as monooxygenation. youtube.com In the context of this compound biosynthesis, a specific CYP would bind the sesquiterpene hydrocarbon precursor and hydroxylate a specific carbon atom. This resulting alcohol could then be further oxidized to the final ketone by the same P450 or a separate dehydrogenase enzyme. The specific P450 enzyme responsible for this late-stage functionalization in the this compound pathway has yet to be identified.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other plant secondary metabolites, is tightly regulated at the genetic level. This regulation ensures that the compound is produced at the appropriate time, in the correct tissues, and in response to specific developmental or environmental signals. The primary control points are the genes encoding the biosynthetic enzymes, particularly the rate-limiting enzymes like HMG-CoA reductase (HMGR) in the MVA pathway and the specific sesquiterpene synthase (STS).

The expression of these biosynthetic genes is controlled by transcription factors (TFs). In various plant species, transcription factors from families such as MYB, bHLH, and WRKY have been shown to regulate terpenoid biosynthetic pathways. frontiersin.org These TFs can activate or repress the transcription of pathway genes by binding to specific recognition sites in their promoter regions. For instance, studies on other sesquiterpenes have shown that the expression of specific GAS (germacrene A-synthase) and GAO (germacrene A-oxidase) genes correlates with the accumulation of the final products, suggesting that regulation occurs at the transcriptional level. frontiersin.org

While the specific transcription factors and the complete regulatory network governing this compound biosynthesis in its native plant sources have not yet been elucidated, it is expected to follow this general model of transcriptional control.

Metabolic Engineering Approaches for Enhanced this compound Production in Biological Systems

The low abundance of many valuable sesquiterpenoids in their natural plant sources has driven the development of metabolic engineering strategies to produce these compounds in microbial hosts, such as Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.gov While no studies have specifically reported the heterologous production of this compound, the principles and techniques successfully applied to other sesquiterpenoids provide a clear roadmap for enhancing its production.

The primary goal of metabolic engineering for sesquiterpenoid production is to increase the intracellular pool of the precursor FPP and efficiently channel it towards the desired product. Key strategies include:

Enhancing the Precursor Supply: This is typically achieved by overexpressing key enzymes in the MVA pathway. In yeast, a common approach is to overexpress a truncated, soluble form of 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), which is a rate-limiting enzyme of the pathway. nih.gov Additionally, overexpression of other pathway enzymes like FPP synthase can further boost the FPP supply.

Reducing Competing Pathways: A significant portion of FPP is naturally diverted towards the synthesis of sterols (e.g., ergosterol (B1671047) in yeast) and other essential isoprenoids. Downregulating the expression of squalene (B77637) synthase (ERG9), the enzyme that commits FPP to the sterol pathway, has proven to be a highly effective strategy for increasing FPP availability for sesquiterpene synthesis. nih.gov

Heterologous Expression of Pathway Enzymes: The genes encoding the specific sesquiterpene synthase and the necessary cytochrome P450 monooxygenases from the native plant source must be introduced and expressed in the microbial host. For this compound, this would involve expressing a putative germacrene A synthase and the specific CYPs responsible for its subsequent oxidation. A crucial component for functional CYP activity is the co-expression of a cytochrome P450 reductase (CPR), which transfers electrons to the CYP. nih.gov

Host and Process Optimization: Further enhancements in yield can be achieved by optimizing fermentation conditions, such as media composition, temperature, and pH. Additionally, cellular-level optimizations, like managing cofactor (NADPH for CYPs) availability, can be critical.

A pertinent case study is the successful engineering of the yeast Yarrowia lipolytica for the production of β-elemene, another elemane sesquiterpene. nih.gov In this study, researchers maximized the FPP precursor pool by optimizing the MVA pathway and inhibiting the competing squalene pathway. They then expressed a plant-derived germacrene A synthase to produce high levels of germacrene A. The final conversion to β-elemene was achieved through a chemical Cope rearrangement induced by a temperature shift. nih.gov This combined biological and chemical approach achieved a high titer of 5.08 g/L, demonstrating the feasibility of producing elemane sesquiterpenoids in engineered microbes. A similar strategy could be envisioned for this compound production.

The following table summarizes the key genetic modifications and their effects on enhancing sesquiterpenoid production in a model organism like yeast.

Genetic ModificationTarget Gene/PathwayRationaleExpected Outcome
Overexpression MVA pathway genes (e.g., tHMGR, FPPS)Increase the metabolic flux towards FPP.Increased intracellular FPP pool.
Downregulation Squalene synthase (ERG9)Prevent diversion of FPP to sterol biosynthesis.Increased FPP availability for sesquiterpene production.
Heterologous Expression Germacrene A synthaseCatalyze the formation of the key germacrane (B1241064) intermediate.Production of the elemane precursor.
Heterologous Expression Cytochrome P450s and CPRCatalyze the final oxidative steps to form the target molecule.Conversion of the elemane scaffold to this compound.

Advanced Methodologies for Investigating Isoshyobunone Biological Activities in Research

In Vitro Pharmacological Models for Mechanistic Elucidation

In vitro models are indispensable tools in pharmacological research, providing a controlled environment to dissect the specific molecular and cellular mechanisms of a compound. mdpi.com These models allow for the initial screening of biological activities and help form hypotheses that can be later tested in more complex biological systems.

Cell-Based Assays for Cellular Processes (e.g., Antiproliferative Studies, Apoptosis Induction, Cell Cycle Modulation)

Cell-based assays are fundamental for determining a compound's effect on cell health, growth, and division. To investigate the anticancer potential of Isoshyobunone, researchers would typically utilize a panel of human cancer cell lines.

Antiproliferative Studies: The primary method to assess antiproliferative effects is the MTT assay or similar colorimetric assays, which measure the metabolic activity of living cells. researchgate.net A reduction in metabolic activity in the presence of the compound suggests either a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%. While specific IC50 values for this compound against various cancer cell lines are not extensively documented in publicly available literature, conducting such studies would be a critical first step.

Apoptosis Induction: Should a compound show antiproliferative activity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key target for many cancer therapies. nih.gov Methodologies to detect apoptosis include flow cytometry using Annexin V/Propidium Iodide (PI) staining. This technique can distinguish between early apoptotic, late apoptotic, and necrotic cells. nih.gov Further mechanistic insight can be gained by measuring the activity of key apoptosis-related proteins, such as caspases (e.g., caspase-3, -8, -9) and members of the Bcl-2 family. phcogres.com

Cell Cycle Modulation: Many anticancer agents function by interrupting the cell division cycle. nih.gov The effect of a compound on the cell cycle can be analyzed using flow cytometry of PI-stained cells. This method quantifies the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). apacsci.com A compound that causes a significant increase in the percentage of cells in a particular phase is said to induce cell cycle arrest. This effect is often mediated by the compound's influence on cyclins and cyclin-dependent kinases (Cdks), which are key regulators of the cell cycle. nih.gov

The table below illustrates the type of data that would be generated from such assays to characterize the effects of this compound.

Assay TypeCell LineParameter MeasuredPotential Outcome for Bioactive Compound
Antiproliferative e.g., PC3 (Prostate), HeLa (Cervical)Cell Viability (%)IC50 Value (µM)
Apoptosis e.g., PC3, HeLaPercentage of Apoptotic CellsIncrease in Annexin V-positive cells
Cell Cycle e.g., PC3, HeLaDNA Content/Cell Phase DistributionArrest in G0/G1, S, or G2/M phase

Receptor Binding and Ligand-Gated Ion Channel Modulation Studies (e.g., GABA(A) Receptor Systems)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type A receptors (GABA(A) receptors) are crucial targets for drugs that treat anxiety, insomnia, and seizures. GABA(A) receptors are ligand-gated ion channels that, upon activation, allow chloride ions to enter the neuron, reducing its excitability.

Investigating the interaction of this compound with the GABA(A) receptor system would involve electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) assay using Xenopus oocytes expressing specific GABA(A) receptor subtypes. This method allows for precise measurement of ion flow through the channel in response to GABA and potential modulators. nih.gov Such studies would determine if this compound can enhance or inhibit GABA-induced chloride currents, identifying it as a potential positive or negative allosteric modulator. While many natural products are known to interact with these receptors, specific research detailing this compound's activity at the GABA(A) receptor is not prominent in the existing literature. nih.gov

Enzyme Inhibition and Activation Assays (e.g., Beta-Lactamase Inhibition)

Enzyme inhibition is a common mechanism of action for many drugs. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics like penicillin. The discovery of beta-lactamase inhibitors has been crucial in overcoming antibiotic resistance.

To assess this compound's potential as a beta-lactamase inhibitor, researchers would use a spectrophotometric assay. This typically involves incubating the purified beta-lactamase enzyme with the test compound before adding a chromogenic substrate like nitrocefin (B1678963). If the compound inhibits the enzyme, the rate of nitrocefin hydrolysis—which causes a measurable color change—will decrease. The results are often reported as an IC50 value. Currently, there is a lack of specific studies investigating this compound's activity against beta-lactamase.

Oxidative Stress Mitigation and Antioxidant Capacity Assessments (e.g., DPPH, ABTS Radical Scavenging)

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage by neutralizing free radicals. The antioxidant capacity of a compound is commonly evaluated using cell-free chemical assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the solution's color fades. The change in absorbance is measured spectrophotometrically to determine the radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. mdpi.com Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant power. mdpi.com

For both assays, the results are typically expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals. Research has shown that essential oils rich in sesquiterpenes, including those containing this compound, can exhibit strong antioxidant activity. mdpi.com One study on the essential oil of Acorus calamus noted significant antioxidant activity with an IC50 value of 6.68 µg/mL in a DPPH assay. Another study on the essential oil of Cleome amblyocarpa, which contains this compound, also reported strong antioxidant potential with an IC50 value of 4.52 mg/mL. mdpi.com

The table below shows a representative structure for presenting antioxidant activity data.

AssayCompound/ExtractIC50 ValueStandardStandard IC50 Value
DPPH A. calamus EO6.68 µg/mLAscorbic Acid3.69 µg/mL
DPPH C. amblyocarpa EO4.52 mg/mL mdpi.comAscorbic Acid2.11 mg/mL mdpi.com

Modulation of Inflammatory Markers and Pathways in Cellular Systems

Chronic inflammation is a key factor in many diseases. The anti-inflammatory potential of a compound can be assessed in vitro using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). LPS stimulation mimics a bacterial infection and induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

To test this compound, stimulated macrophage cells would be treated with the compound, and the levels of inflammatory markers in the cell culture medium would be quantified. NO production can be measured using the Griess reagent, while cytokine levels are typically measured using enzyme-linked immunosorbent assays (ELISA). A significant reduction in these markers would indicate anti-inflammatory activity. The essential oil of Cleome amblyocarpa has shown significant anti-inflammatory activity by suppressing lipoxygenase (LOX) and cyclooxygenases (COX-1, COX-2). mdpi.com

In Vivo Studies in Non-Human Biological Systems

To date, the primary in vivo research on this compound has focused on its insecticidal and repellent activities. In one study, this compound demonstrated significant contact toxicity against the cigarette beetle (Lasioderma serricorne) and the red flour beetle (Tribolium castaneum), with measured LD50 values. It also showed strong repellent properties against these insects.

The table below summarizes the reported in vivo insecticidal data for this compound.

OrganismAssay TypeParameterResult
Lasioderma serricorne (LS)Contact ToxicityLD5024.19 µ g/adult
Tribolium castaneum (TC)Contact ToxicityLD5061.90 µ g/adult
Tribolium castaneum (TC)Repellency (at 78.63 nL/cm²)% Repellency (2h)94%

Further in vivo studies in rodent models would be necessary to explore other potential therapeutic activities, such as anti-inflammatory or central nervous system effects, suggested by in vitro findings. Such studies are critical for the translational development of any promising natural compound.

Insecticidal and Repellent Bioassays against Pests

This compound, a major constituent of essential oils from plants like Acorus calamus, has been the subject of various bioassays to determine its efficacy as an insecticide and repellent against common stored-product pests. phcog.com Standard methodologies are employed to quantify these effects, primarily focusing on contact toxicity and repellency.

Contact toxicity is frequently assessed using a topical application method. In this bioassay, specific doses of this compound, dissolved in a suitable solvent like acetone, are applied directly to the dorsal thorax of adult insects. The mortality rate is then recorded at set intervals, typically 24 hours post-application, to calculate the median lethal dose (LD₅₀). This value represents the dose required to kill 50% of the test insect population. For instance, studies have demonstrated this compound's potent contact toxicity against the cigarette beetle (Lasioderma serricorne) and the red flour beetle (Tribolium castaneum). phcog.comnih.gov Against Lasioderma serricorne adults, this compound exhibited an LD₅₀ value of 24.19 μ g/adult . phcog.comnih.gov Its toxicity was also significant against Tribolium castaneum adults, with a recorded LD₅₀ of 61.90 μ g/adult . phcog.comnih.gov

Repellency is commonly measured using area preference bioassays on filter paper. In this setup, a circular filter paper is treated with the test compound on one half and a control solvent on the other. Insects are released at the center, and their distribution is observed after a specific period, usually 2 to 4 hours. The percentage of repellency is calculated based on the number of insects present in the treated versus the untreated areas. This compound has shown strong repellent action against Tribolium castaneum. nih.gov At a concentration of 78.63 nL/cm², it achieved a 94% repellency rate after 2 hours. phcog.comnih.gov Even at a much lower concentration of 0.13 nL/cm², it still demonstrated a 64% repellency after the same duration, indicating its high potency. nih.gov

In Vivo Models for Neurobiological Investigations (e.g., animal behavioral pharmacology)

The neurobiological effects of this compound are primarily investigated using in vivo animal models, particularly in mice, to assess its impact on the central nervous system. These studies often focus on sedative and hypnotic properties, employing a range of behavioral pharmacology tests.

Standard models to evaluate sedative and hypnotic activities include the potentiation of barbiturate-induced sleep. phytopharmajournal.comrjpharmacognosy.ir In this assay, animals are administered a sub-hypnotic dose of a barbiturate (B1230296) like thiopental (B1682321) sodium. The test compound, such as this compound, is given beforehand to determine if it can induce sleep in combination with the barbiturate, or prolong the duration of sleep induced by a hypnotic dose. This methodology helps to screen for central nervous system depressant activity. phytopharmajournal.com

Another common behavioral test is the open-field test, which assesses locomotor activity and exploratory behavior. nih.gov A reduction in the number of lines crossed or time spent in the center of the arena by an animal treated with a test compound is indicative of a sedative effect. nih.gov Similarly, the hole-board test measures exploratory behavior by counting the number of head dips an animal makes into holes in the floor of an apparatus. nih.gov A decrease in this activity suggests a sedative or anxiolytic-like effect. The traction test, where a mouse's ability to hold onto a wire is timed, can also be used; a reduced reestablishment time can indicate sedative properties. nih.gov These models are crucial for providing a scientific basis for the traditional uses of plant extracts containing this compound for conditions like insomnia and anxiety. nih.gov

Anti-Inflammatory Assessments in Animal Models

To investigate the anti-inflammatory potential of this compound, researchers utilize established in vivo animal models of inflammation. nih.gov A primary and widely used method is the carrageenan-induced paw edema model in rats or mice. creative-biolabs.comnih.gov This model is effective for evaluating the efficacy of compounds against acute inflammation. creative-bioarray.com

The procedure involves injecting carrageenan, a polysaccharide that acts as a potent inflammatory agent, into the sub-plantar tissue of the animal's hind paw. creative-biolabs.comcreative-bioarray.com This injection triggers a localized, acute inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia. creative-biolabs.com The inflammatory response is biphasic; the initial phase involves the release of mediators like histamine (B1213489) and bradykinin, while the later phase is mediated by prostaglandins (B1171923) and cytokines like TNF-α, involving the enzyme cyclooxygenase-2 (COX-2). nih.govmdpi.com

The test compound is administered to the animals, typically orally, prior to the carrageenan injection. The volume of the paw is measured at regular intervals using a plethysmometer before and after the injection. The difference in paw volume indicates the degree of edema. The anti-inflammatory activity of the compound is determined by its ability to significantly reduce the carrageenan-induced paw swelling compared to a control group that receives only the vehicle. nih.gov This model allows for a quantitative assessment of a compound's ability to suppress the exudative component of acute inflammation. researchgate.net

Bioactivity-Guided Fractionation and Isolation Approaches for Active Principle Discovery

Bioactivity-guided fractionation is a quintessential methodology for isolating and identifying specific active compounds, like this compound, from a complex plant extract. nih.gov This approach systematically separates the crude extract into various fractions, with each step being monitored by a relevant biological assay to track the compound responsible for the observed activity. nih.gov

The process begins with the preparation of a crude extract from the plant source, for example, the rhizomes of Acorus calamus, using a suitable solvent. phcog.com This crude extract is then subjected to a preliminary bioassay (e.g., an insecticidal or anti-inflammatory assay) to confirm its activity.

Following confirmation, the extract undergoes a series of chromatographic separation steps. A common initial step is to partition the crude extract between solvents of varying polarity to yield fractions such as hexane, ethyl acetate, and methanol (B129727) fractions. mdpi.com Each of these fractions is then tested for biological activity. The most active fraction is selected for further purification. mdpi.com

This active fraction is then subjected to more refined chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex. researchgate.net The column is eluted with a solvent gradient, creating numerous sub-fractions. Each sub-fraction is again tested in the bioassay. This iterative process of separation and bioassay continues, narrowing down the search to progressively simpler mixtures until a pure, biologically active compound is isolated. nih.gov The structure of the isolated compound is finally elucidated using spectroscopic methods such as NMR and mass spectrometry. This entire process ensures that the compound ultimately identified, such as this compound, is directly responsible for the biological effect observed in the original extract. nih.gov

High-Throughput and High-Content Screening Methodologies for Activity Profiling

High-throughput screening (HTS) and high-content screening (HCS) represent advanced methodologies for rapidly profiling the biological activities of a vast number of compounds, including natural products like this compound. springernature.com While specific HTS campaigns focusing solely on this compound are not widely documented, the principles of these techniques are applicable for discovering new biological targets or for screening libraries of natural product derivatives.

HTS involves the automated testing of large chemical libraries against a specific biological target in a miniaturized, multi-well plate format. mdpi.com These assays are designed to be rapid and generate a large volume of data, identifying "hits" or compounds that interact with the target. nih.gov For a compound like this compound, HTS could be used to screen it against a panel of hundreds of different enzymes, receptors, or cell lines to quickly build a comprehensive profile of its biological activities. For example, assays could be developed to measure the inhibition of specific enzymes involved in inflammation (like COX enzymes) or neurotransmitter receptors in a high-throughput format. mdpi.comutsouthwestern.edu

High-content screening (HCS) is an extension of HTS that utilizes automated microscopy and image analysis to gather more complex, quantitative data at the cellular level. Instead of a single endpoint, HCS can measure multiple cellular parameters simultaneously, such as changes in cell morphology, protein localization, or the expression of specific biomarkers. This provides a more detailed "fingerprint" of a compound's effect on cells. For this compound, HCS could be employed to investigate its neurobiological effects in detail by observing changes in neuronal cell morphology, synapse formation, or calcium signaling in response to the compound. Similarly, its anti-inflammatory effects could be profiled by visualizing the inhibition of inflammatory signaling pathways within immune cells. These advanced screening methods offer a powerful approach to systematically explore the full therapeutic potential of natural compounds. chemrxiv.org

Molecular and Cellular Mechanistic Investigations of Isoshyobunone Bioactivity

Receptor and Ion Channel Modulation Mechanisms

The interaction of Isoshyobunone with membrane-bound receptors and ion channels is a key area of investigation to understand its physiological effects. These interactions can lead to the modulation of cellular signaling and excitability.

Interactions with G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. They are significant drug targets due to their involvement in numerous physiological processes.

Detailed research characterizing the direct binding or functional modulation of any GPCR by this compound has not been reported in the available scientific literature. Therefore, the specific interactions between this compound and GPCRs remain an uninvestigated area.

Enzyme Inhibition and Activation Dynamics

The bioactivity of a compound can also be mediated through its interaction with enzymes, either by inhibiting or activating their catalytic function. This section explores the known enzymatic interactions involving this compound.

Biochemical Characterization of Enzyme-Isoshyobunone Interactions

While studies on this compound as an enzyme inhibitor or activator are limited, its role as a product of enzymatic synthesis has been characterized. Research has shown that this compound is one of several sesquiterpenoid products generated by the microbial-type terpene synthase SmMTPSL47 from the lycophyte Selaginella moellendorffii.

In an in-vitro assay, the recombinant SmMTPSL47 enzyme was incubated with farnesyl diphosphate (B83284) (FPP) as the substrate. The resulting products were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which identified this compound as one of the five sesquiterpenes produced. This demonstrates a direct enzyme-substrate interaction leading to the biosynthesis of this compound.

Enzymatic Products of SmMTPSL47 with FPP Substrate
EnzymeSubstrateProductProduct Class
SmMTPSL47Farnesyl Diphosphate (FPP)GermacreneSesquiterpene
β-farneseneSesquiterpene
β-elemeneSesquiterpene
AromadendreneSesquiterpene
This compoundSesquiterpene

Elucidation of Enzyme Kinetic Parameters in the Presence of this compound

Enzyme kinetics studies are essential for quantifying the efficiency of enzyme catalysis and the potency of inhibitors or activators. Key parameters include the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).

There is currently no published research that details the elucidation of enzyme kinetic parameters (such as Kₘ, Vₘₐₓ, kᵢ, or kₖₐₜ) for any enzyme in the presence of this compound, either as a substrate, inhibitor, or activator.

Intracellular Signaling Pathway Perturbation by this compound

Compounds can exert biological effects by interfering with or modulating intracellular signaling cascades, which are complex networks of proteins that transmit signals from the cell surface to intracellular targets.

As of now, the scientific literature lacks studies specifically investigating the effects of this compound on any intracellular signaling pathways. Research has not yet explored whether this compound perturbs pathways such as the MAPK/ERK pathway, PI3K/AKT pathway, or others involved in cell proliferation, survival, or inflammatory responses.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

There is currently no scientific literature available that details the specific modulatory effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Research has not yet explored whether this compound interacts with key kinases in this pathway, such as ERK, JNK, or p38, nor the downstream consequences of any such potential interactions.

Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Signaling

Specific studies on the regulation of the NF-κB signaling pathway by this compound have not been identified in the current scientific literature. Consequently, there is no available data on whether this compound influences the activation of the IKK complex, the degradation of IκBα, or the nuclear translocation and transcriptional activity of NF-κB dimers.

Effects on Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway

The effects of this compound on the PI3K/Akt signaling pathway remain uninvestigated in published research. There is no information regarding its potential to modulate the phosphorylation of Akt or influence the numerous downstream cellular processes regulated by this critical survival pathway.

Cellular Homeostasis and Stress Response Pathways

Mechanisms of Oxidative Stress Mitigation and Reactive Oxygen Species (ROS) Scavenging

While the antioxidant potential of various natural compounds is a subject of broad interest, specific studies detailing the mechanisms by which this compound might mitigate oxidative stress or scavenge reactive oxygen species (ROS) are absent from the scientific literature. There is no data from assays such as DPPH, ABTS, or cellular antioxidant assays that would quantify its antioxidant capacity or elucidate its scavenging mechanisms.

Regulation of Programmed Cell Death (Apoptosis) and Autophagy Processes

There is a lack of research into the effects of this compound on the regulation of apoptosis and autophagy. It is unknown whether this compound can induce or inhibit these processes, or modulate the expression or activity of key regulatory proteins such as caspases, Bcl-2 family members, or autophagy-related genes (Atgs).

Quantitative Structure-Activity Relationship (QSAR) and Mechanistic Links

A search of scientific databases reveals no published Quantitative Structure-Activity Relationship (QSAR) studies for this compound. Therefore, there are no computational models that correlate the specific structural features of this compound with any potential biological activities, nor are there established mechanistic links derived from such analyses.

Identification of Pharmacophores and Structural Determinants of Activity

While specific pharmacophore models for this compound's bioactivity are not extensively detailed in the current scientific literature, a comparative analysis of its structure with related compounds allows for the inference of key structural determinants. This compound belongs to the class of sesquiterpenoids, which are known for a wide range of biological activities. mdpi.com The core structure, a substituted cyclohexanone (B45756), and the presence of various functional groups are critical to its biological effects.

Research comparing the insecticidal and repellent activities of this compound and its isomer, shyobunone (B136065), provides significant insight into the structural features governing their bioactivity. phcog.comnih.govphcog.com Both compounds share the same molecular formula (C15H24O) but differ in the position of a double bond within the isopropyl side chain. phcog.comnih.gov This subtle structural difference leads to notable variations in their biological efficacy.

Key Structural Features Influencing Bioactivity:

Cyclohexanone Ring: The ketone functional group is a potential site for hydrogen bonding and other polar interactions with biological targets.

Isopropylidene Group: In this compound, the exocyclic double bond of the propan-2-ylidene group is a key structural feature.

The differential insecticidal activity of this compound and shyobunone against various insect species underscores the importance of the double bond's location in the side chain. For instance, shyobunone demonstrated greater contact toxicity against the cigarette beetle (Lasioderma serricorne), whereas this compound showed activity against the red flour beetle (Tribolium castaneum), against which shyobunone was less effective. nih.govphcog.com This suggests that the spatial arrangement and electronic configuration of the side chain are critical for specific interactions with insect target sites.

Table 1: Comparison of Contact Toxicity (LD50) of this compound and Shyobunone against Stored-Product Insects
CompoundLasioderma serricorne (LD50 µg/adult)Tribolium castaneum (LD50 µg/adult)
This compound24.1961.90
Shyobunone20.24-

Data sourced from Chen et al. (2015). nih.govphcog.com A '-' indicates that the value was not reported as being as significant.

Impact of Stereochemical Configuration on Biological Mechanisms

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govbiomedgrid.com The spatial orientation of functional groups can significantly affect how a molecule interacts with its biological target, such as a receptor or an enzyme active site. nih.govsolubilityofthings.com Isomers, which have the same molecular formula but different arrangements of atoms, often exhibit distinct biological activities. solubilityofthings.com

For example, in repellent activity assays against Tribolium castaneum, this compound was found to be a stronger repellent than shyobunone at a concentration of 15.73 nL/cm². phcog.comnih.gov This suggests that the specific stereochemical configuration of this compound allows for a more favorable interaction with the olfactory or gustatory receptors of this insect species, leading to a more potent repellent response.

The phenomenon where isomers exhibit different biological activities is common in nature and pharmacology. biomedgrid.comsolubilityofthings.com The precise fit between a molecule and its biological target is often compared to a lock and key mechanism, where only a specific key (isomer) can effectively engage the lock (receptor or enzyme). nih.gov Therefore, the stereochemical integrity of this compound is a critical determinant of its biological function.

Table 2: Comparison of Repellent Activity of this compound and Shyobunone against Tribolium castaneum (at 4 hours)
CompoundRepellency at 15.73 nL/cm²Repellency at 78.63 nL/cm²
This compound92%>80%
Shyobunone->80%

Data sourced from Chen et al. (2015). phcog.comnih.gov A '-' indicates that the repellency was not as pronounced at this concentration compared to this compound.

Computational and Theoretical Studies of Isoshyobunone for Drug Discovery and Development

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a natural product like Isoshyobunone, QSAR studies can be instrumental in predicting its activity against various biological targets and in designing new derivatives with enhanced potency.

The development of QSAR models for this compound and its analogs would involve the generation of a dataset of structurally related compounds with experimentally determined biological activities. These activities could range from antimicrobial and anti-inflammatory to neuroprotective effects.

2D-QSAR models are built using molecular descriptors that are derived from the two-dimensional representation of the molecules. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), and molar refractivity, as well as topological indices that describe molecular branching and connectivity. For a series of this compound derivatives, these descriptors would be calculated and then correlated with their biological activities using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.com

3D-QSAR models , on the other hand, consider the three-dimensional structure of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D QSAR models. nih.gov In this approach, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated. These fields are then used as independent variables to build a regression model against the biological activity. A 3D-QSAR model for this compound could reveal how the spatial arrangement of its functional groups influences its interaction with a biological target, providing a visual and quantitative guide for designing more active compounds. nih.gov

Interactive Data Table: Illustrative Descriptors for a Hypothetical this compound QSAR Study
CompoundMolecular WeightLogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsPredicted Activity (pIC50)
This compound220.353.5016.2
Derivative A236.353.8116.8
Derivative B250.383.2027.1
Derivative C218.343.6015.9

The reliability of a QSAR model is paramount for its predictive power. Therefore, rigorous statistical validation is a critical step in its development. plos.org This involves both internal and external validation techniques.

Internal validation methods, such as leave-one-out cross-validation (q²), assess the robustness and stability of the model. A high q² value indicates that the model is not overfitted and has good predictive capability for the training set compounds.

External validation involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is evaluated using statistical metrics like the squared correlation coefficient (R²) between the predicted and experimental activities of the test set compounds. mdpi.com

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. plos.org It is crucial to define the AD to ensure that the model is not used to make predictions for compounds that are structurally too different from the training set. The AD can be determined based on the range of descriptor values of the training set compounds.

Interactive Data Table: Illustrative Statistical Validation Parameters for a Hypothetical this compound QSAR Model
ParameterValueInterpretation
R² (training set)0.85Goodness of fit
q² (cross-validation)0.75Internal predictive ability
R² (test set)0.80External predictive ability

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aber.ac.uk For this compound, molecular docking can be employed to identify potential protein targets and to elucidate the specific interactions that govern its binding.

While specific docking studies on this compound are not extensively reported, research on the related compound shyobunone (B136065) from Acorus calamus provides valuable insights. A computational study assessed the antibacterial activity of Acorus calamus phytochemicals, including shyobunone, against Helicobacter pylori. nanobioletters.comresearchgate.net

In a typical molecular docking workflow, the three-dimensional structure of this compound would be docked into the binding site of a known or putative protein target. The resulting protein-ligand complexes are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.com

For instance, in the study of shyobunone against H. pylori proteins, docking simulations revealed specific binding modes within the active sites of target proteins. nanobioletters.comresearchgate.net This type of analysis for this compound could help in understanding its mechanism of action at a molecular level and in identifying the key amino acid residues involved in its binding.

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. phcogj.com This binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. By comparing the binding energies of this compound with those of known inhibitors of a particular target, its potential as an inhibitor can be assessed.

Interactive Data Table: Illustrative Molecular Docking Results for Shyobunone Against H. pylori Targets
Target ProteinBinding Energy (kcal/mol)Interacting Residues
LuxS-6.5TYR81, GLU83, ASP85
ToxB-7.2LEU112, PHE114, ILE116

Data is illustrative and based on the potential findings of a study like the one referenced on Acorus calamus phytochemicals. nanobioletters.comresearchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. researchgate.netmolsimlab.com For this compound, MD simulations can be used to study its conformational flexibility and the stability of its interactions with a protein target, offering insights that are not accessible through static docking studies alone.

An MD simulation of an this compound-protein complex would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions) and then solving Newton's equations of motion for all the atoms in the system. researchgate.netmolsimlab.com The resulting trajectory provides a time-resolved view of the conformational changes and intermolecular interactions.

Analysis of the MD trajectory can reveal the stability of the this compound binding pose, the flexibility of different parts of the protein upon ligand binding, and the role of water molecules in mediating the protein-ligand interactions. This dynamic information is crucial for a comprehensive understanding of the molecular recognition process and for the rational design of more effective drugs.

Interactive Data Table: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of an this compound-Protein Complex
Simulation Time (ns)RMSD of this compound (Å)Number of Hydrogen Bonds
00.02
101.23
201.52
301.43
401.62
501.52

Analysis of this compound Conformational Space

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is a fundamental computational study that explores the energetically accessible shapes, or conformers, of a molecule. For a flexible molecule like this compound, understanding its conformational space is the first step in predicting how it might interact with a biological target.

Detailed conformational analysis of cyclic systems, such as the one present in this compound, is often carried out using quantum mechanical methods like Density Functional Theory (DFT). nih.gov These methods provide accurate information about the geometries and relative energies of different conformers. The process typically involves a systematic search of the potential energy surface by rotating the rotatable bonds in the molecule. For each resulting geometry, an energy minimization is performed to identify stable conformers.

Studies on related sesquiterpenoid lactones have demonstrated that even small changes in the molecular structure can lead to significant shifts in the conformational preferences, which in turn affects their biological activity. researchgate.net For this compound, theoretical calculations would identify the lowest energy conformers, providing insights into the most probable shapes the molecule adopts in a biological environment. This information is crucial for subsequent docking studies and for the design of analogs that may lock the molecule in a bioactive conformation.

Table 1: Theoretical Relative Energies of Potential this compound Conformers

Conformational Search Method Conformers Identified Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
DFT (B3LYP/6-31G*) Chair-like 0.00 C1-C2-C3-C4: -55.2
DFT (B3LYP/6-31G*) Boat-like +5.4 C1-C2-C3-C4: 10.5
DFT (B3LYP/6-31G*) Twist-boat +7.2 C1-C2-C3-C4: 35.8

Note: This table is illustrative and based on typical findings for cyclic sesquiterpenoids; specific computational studies on this compound are needed for precise values.

Protein-Ligand Complex Stability and Dynamic Behavior

Once a potential biological target for this compound is identified, molecular dynamics (MD) simulations are a powerful tool to study the stability of the protein-ligand complex and its dynamic behavior over time. researchgate.net MD simulations provide an atomistic view of the molecular motions, allowing researchers to observe how the ligand binds to the protein and the nature of the interactions that stabilize the complex. researchgate.net

The process begins with docking the lowest energy conformer of this compound into the active site of the target protein. This initial complex is then subjected to a simulation in a virtual environment that mimics physiological conditions, including water molecules, ions, temperature, and pressure. frontiersin.org Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectories of all atoms in the system are calculated. researchgate.net

Analysis of the MD simulation trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding pocket, the stability of the binding mode can be assessed. A stable RMSD suggests a persistent and favorable interaction. frontiersin.org

Key Intermolecular Interactions: The simulation can identify crucial hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the protein's amino acid residues. mdpi.com

Conformational Changes: MD simulations can show if the protein or the ligand undergoes conformational changes upon binding, which can be critical for biological function. researchgate.net

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the binding affinity.

Studies on other sesquiterpenes have utilized MD simulations to elucidate their binding mechanisms to enzymes like matrix metalloproteinases, providing insights into their inhibitory effects. tandfonline.com A similar approach for this compound would be invaluable in validating potential drug targets and understanding the molecular basis of its activity.

De Novo Design and Virtual Screening for Novel this compound Analogs

With a validated biological target and an understanding of this compound's binding mode, computational techniques can be employed to design novel analogs with improved potency and selectivity. De novo drug design and virtual screening are two key strategies in this endeavor.

De novo design involves building new molecules from scratch, often using the structure of the target's binding pocket as a template. frontiersin.org Algorithms can place molecular fragments in favorable positions within the binding site and then link them together to create novel chemical entities that are structurally different from this compound but retain the key interactions necessary for binding.

Virtual screening , on the other hand, involves searching large databases of existing chemical compounds to identify molecules that are likely to bind to the target protein. biosolveit.de This can be done through structure-based virtual screening, where compounds are docked into the target's active site, or ligand-based virtual screening, which searches for molecules with similar properties to known active compounds like this compound. dovepress.com High-throughput virtual screening campaigns on natural product libraries have successfully identified novel inhibitors for various targets. nih.gov

For this compound, a virtual screening campaign could identify commercially available or synthetically accessible compounds that share its core scaffold or key pharmacophoric features, leading to the rapid identification of new lead compounds.

Table 2: Hypothetical Virtual Screening Hits for this compound Analogs

Compound ID Scaffold Docking Score (kcal/mol) Predicted Key Interactions
ZINC12345 Sesquiterpenoid -8.5 H-bond with Ser280, Hydrophobic interaction with Tyr314
PUB12345 Fused-ring lactone -8.2 H-bond with His440, π-π stacking with Phe273
CHE12345 Modified this compound -9.1 H-bond with Ser280 and Tyr464, Hydrophobic interaction with Tyr314

Note: This table is for illustrative purposes. Actual results would depend on the specific protein target and compound library used.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

In situations where the three-dimensional structure of the biological target is unknown, ligand-based drug design methods become particularly valuable. nih.gov These approaches rely on the principle that molecules with similar structures and properties often exhibit similar biological activities. azolifesciences.com

Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov For this compound and its analogs, a pharmacophore model could be generated by aligning a set of active compounds and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model then serves as a 3D query to search for new molecules that possess these features in the correct spatial arrangement. ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based technique. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. jocpr.com For a set of this compound analogs, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. QSAR studies on sesquiterpene lactones have successfully identified key structural features responsible for their anti-inflammatory and antiprotozoal activities. acs.orgnih.gov

Table 3: Example of a Pharmacophore Model Derived from Sesquiterpenoid Ligands

Pharmacophoric Feature Geometric Constraint (Å)
Hydrogen Bond Acceptor (HBA) Distance to HY: 3.5-4.5
Hydrophobic (HY) Distance to HBA: 3.5-4.5
Hydrogen Bond Donor (HBD) Distance to HBA: 5.0-6.0

Note: This is a generalized example. A specific pharmacophore model would be derived from a set of active compounds related to this compound.

These ligand-based approaches can guide the synthesis of new this compound derivatives with optimized activity by highlighting the molecular features that are most important for the desired biological effect.

Advanced Analytical Methodologies for Isoshyobunone Research and Precise Quantification

High-Resolution Chromatographic Separation and Quantification

Chromatography is the cornerstone of analytical separation for compounds like Isoshyobunone. By separating it from other components in a mixture, it allows for accurate quantification and characterization. The choice of chromatographic method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection (e.g., UV-Visible, Photodiode Array, Evaporative Light Scattering)

High-Performance Liquid Chromatography (HPLC) separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. It is a versatile technique for non-volatile or thermally sensitive compounds. nih.gov

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: These detectors measure the absorbance of light by the analyte as it elutes from the column. nih.gov A PDA detector can acquire a full UV-Vis spectrum simultaneously, providing additional qualitative information and helping to assess peak purity. mdpi.commdpi.com The applicability of UV-Vis or PDA detection to this compound depends on the presence of a chromophore—a part of the molecule that absorbs UV or visible light. labmanager.comthermofisher.com Flavonoids, for example, have characteristic UV absorption spectra. nih.gov While this compound's conjugated carbonyl group allows for some UV absorbance, it may not be sufficiently strong for highly sensitive trace analysis compared to compounds with more extensive aromatic systems.

Evaporative Light Scattering Detection (ELSD): The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds. labmanager.com The process involves nebulizing the column effluent into fine droplets, evaporating the mobile phase in a heated tube to leave behind non-volatile analyte particles, and then detecting the light scattered by these particles. labmanager.comlcms.cz The amount of scattered light is proportional to the mass of the analyte. labmanager.com This makes ELSD a valuable tool for analyzing compounds like lipids, sugars, and polymers. labmanager.comtennessee.edu For a semi-volatile compound like this compound, the efficiency of ELSD depends on carefully optimizing the evaporation temperature to remove the mobile phase without losing the analyte. lcms.cz

Detector TypePrinciple of OperationApplicability to this compoundReference
UV-Visible / Photodiode Array (PDA)Measures absorbance of specific wavelengths of light by chromophores.Applicable due to the conjugated carbonyl group, but sensitivity may be limited. PDA allows for spectral confirmation. nih.govmdpi.com
Evaporative Light Scattering (ELSD)Detects light scattered by non-volatile analyte particles after solvent evaporation.Potentially applicable, but requires careful optimization of evaporation temperature due to this compound's semi-volatile nature. labmanager.comlcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher separation efficiency, improved resolution, and much faster analysis times compared to traditional HPLC. researchgate.net The increased speed of UHPLC allows for higher sample throughput, which is advantageous in quality control and research environments. For complex mixtures like plant extracts, the enhanced resolution of UHPLC can separate this compound from closely related isomers or matrix components that might co-elute in a standard HPLC analysis. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment and Separation

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities. Therefore, assessing the enantiomeric purity of this compound is critical. libretexts.org Chiral chromatography is a specialized technique used to separate enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. jmaterenvironsci.com The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This allows for the quantification of the ratio of different enantiomers in a sample, which is essential for stereoselective synthesis and pharmacological studies. nih.govdigitellinc.com

Mass Spectrometry (MS) Based Characterization and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with a chromatographic separation method (a "hyphenated" technique), it provides both separation of components and their structural identification, offering a high degree of certainty. sums.ac.ir

GC-MS/MS and LC-MS/MS for Comprehensive Profiling and Targeted Quantitation

Coupling chromatography with tandem mass spectrometry (MS/MS) provides an exceptionally high level of selectivity and sensitivity. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): In GC-MS, components separated by the GC are ionized and analyzed by the mass spectrometer. This is a standard method for identifying unknown components in essential oils by comparing their mass spectra to library databases. nih.govcore.ac.uk GC-MS/MS takes this a step further. A specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and then specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), significantly reduces chemical noise from the sample matrix, allowing for highly accurate quantification at very low levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is indispensable for analyzing compounds that are not suitable for GC. ijalsr.org It offers the separation power of HPLC or UHPLC combined with the sensitive and selective detection of tandem mass spectrometry. nih.gov For this compound, LC-MS/MS would be particularly useful for analyzing extracts without prior derivatization, especially when dealing with complex biological matrices. Isotope-dilution LC-MS/MS, where a stable isotope-labeled version of the analyte is used as an internal standard, is considered a gold-standard method for precise quantification. nih.gov Both GC-MS/MS and LC-MS/MS are powerful tools for comprehensive profiling (identifying a wide range of compounds) and targeted quantitation (precisely measuring specific compounds like this compound). nih.govijalsr.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of this compound. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the determination of the exact mass of the molecule, which is crucial for elucidating its elemental composition.

This compound has a molecular formula of C₁₅H₂₄O. nih.govnih.gov Based on the precise masses of carbon, hydrogen, and oxygen isotopes, its calculated monoisotopic mass is 220.1827 Da. nih.gov An HRMS analysis would yield an experimental mass measurement extremely close to this theoretical value, typically with an error of less than 5 parts per million (ppm). This level of accuracy enables researchers to confidently distinguish this compound from other compounds that might have the same nominal mass of 220 Da but a different elemental formula, thereby providing unambiguous confirmation of its chemical composition.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

The analysis of this compound is often complicated by the presence of numerous isomers, such as shyobunone (B136065), acorenone, and epishyobunone, which share the same molecular formula (C₁₅H₂₄O) and, consequently, the same exact mass. Differentiating these structurally similar compounds is a significant analytical challenge that cannot be resolved by mass spectrometry alone.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides a powerful solution by introducing an additional dimension of separation based on the ion's size, shape, and charge. In an IMS experiment, ions are propelled through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. An ion's velocity, or mobility, through the tube is dependent on its rotational-averaged collision cross-section (CCS)—a value that reflects its three-dimensional shape.

Compact, folded isomers will experience fewer collisions with the buffer gas and travel faster, while more extended or irregularly shaped isomers will be impeded and travel more slowly. Therefore, even though isomers of this compound are indistinguishable by their mass-to-charge ratio, their unique spatial arrangements result in distinct CCS values and drift times. This allows IMS-MS to separate and individually detect these isomers before they enter the mass spectrometer, enabling precise identification and quantification of this compound in complex isomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry provides the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise three-dimensional structure of this compound. NMR provides unparalleled insight into the molecular framework by mapping the chemical environment and connectivity of every carbon and hydrogen atom.

1D NMR (¹H, ¹³C) for Fundamental Structural Assignment

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting). The ¹³C NMR spectrum provides complementary information on the carbon skeleton, indicating the number of unique carbon environments and their functional types (e.g., methyl, methylene (B1212753), methine, quaternary, carbonyl).

The complete assignment of the ¹H and ¹³C NMR spectra is essential for confirming the identity of this compound.

¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
1202.1-
2129.8-
3144.5-
434.92.35 (m), 1.95 (m)
526.21.75 (m)
649.62.50 (m)
7147.25.75 (dd, 17.5, 10.8)
8112.04.95 (d, 10.8), 4.93 (d, 17.5)
926.91.05 (s)
1027.91.80 (m)
1121.40.90 (d, 6.8)
1221.20.75 (d, 6.8)
1321.01.85 (s)
1420.82.10 (s)
1542.3-

Note: Data is compiled from typical values for acorane-type sesquiterpenoids and may vary slightly based on experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

While 1D NMR provides a list of signals, two-dimensional (2D) NMR experiments are required to assemble the molecular puzzle. These techniques reveal correlations between nuclei, establishing the bonding framework and spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons in the cyclohexanone (B45756) ring and trace the connectivity from the isopropyl methine proton (H-10) to its two methyl groups (H-11 and H-12).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. HSQC is crucial for unambiguously assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum based on the more easily interpreted ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY reveals through-space proximity between protons that are close to each other (typically <5 Å), regardless of whether they are bonded. This is the primary NMR method for determining the relative stereochemistry of a molecule. For this compound, NOESY correlations would establish the spatial relationship between the methyl group (C-9), the vinyl group (C-7), and the isopropyl group (C-10) on the cyclohexanone ring, defining their relative orientations.

Advanced NMR Techniques (e.g., Solid-State NMR, CryoProbe NMR) for Complex Systems

For challenging research scenarios involving this compound, advanced NMR techniques can provide critical data.

CryoProbe NMR: When this compound is isolated from a natural source in very low quantities (microgram scale), obtaining high-quality NMR data can be difficult. Cryogenically cooled probes (CryoProbes) dramatically increase the sensitivity of the NMR spectrometer by reducing thermal noise. This allows for the acquisition of detailed 1D and 2D NMR spectra on mass-limited samples in a fraction of the time required by conventional probes, making the structural elucidation of rare natural products feasible.

Solid-State NMR (ssNMR): While solution-state NMR is standard for pure compounds, ssNMR can analyze this compound in a solid or semi-solid state. Though not commonly used for routine structure elucidation of small molecules, ssNMR could be applied to study the conformation of this compound if it were, for example, complexed with a solid-phase receptor or encapsulated within a delivery system, providing insights into its interactions within more complex, non-soluble systems.

Chemometric and Multivariate Data Analysis in this compound Research

This compound rarely occurs in isolation; it is typically part of a complex mixture of dozens or hundreds of compounds within the essential oil of its plant source, such as Acorus tatarinowii. Analyzing the subtle variations in the chemical profile of these oils for applications like quality control, geographical origin determination, or metabolomic studies requires the use of chemometrics.

Chemometrics applies multivariate statistical methods to complex chemical data. Analytical techniques like GC-MS or NMR can be used to generate a chemical fingerprint of an entire essential oil sample. This results in a large and complex dataset for each sample. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are then employed to analyze these datasets.

PCA can reduce the dimensionality of the data, identifying patterns and groupings among samples. For instance, PCA could differentiate Acorus oils based on their geographical origin by identifying the key volatile compounds, including this compound, that contribute most to this variation. PLS-DA is a supervised method that can build a predictive model to classify samples into predefined groups (e.g., high-quality vs. low-quality) based on their chemical fingerprint. In this context, this compound's concentration could be identified as a key marker for a particular quality attribute or botanical variety, demonstrating the power of combining advanced analytical data with multivariate analysis.

Principal Component Analysis (PCA) and Partial Least Squares (PLS) for Data Exploration and Modeling

In the study of complex natural products like the essential oil of Acori Tatarinowii Rhizoma, where this compound is a key constituent, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are indispensable. These multivariate statistical tools are applied to large datasets, typically generated from techniques like Gas Chromatography-Mass Spectrometry (GC-MS), to explore relationships between chemical composition and biological activity or to classify samples. mdpi.comfrontiersin.org

PCA is an unsupervised method used for exploratory data analysis, which reduces the dimensionality of complex datasets to highlight similarities and differences among samples. frontiersin.org In the context of Acorus species, PCA has been applied to metabolomic data to differentiate between various species like A. tatarinowii, A. calamus, and A. gramineus, thereby providing a basis for chemotaxonomy. frontiersin.orgsigmaaldrich.com

Partial Least Squares (PLS) regression is a supervised technique used to build predictive models. mdpi.com It is particularly useful when correlating the chemical constituents of a sample with a specific biological activity. For instance, a PLS regression model was successfully established to link the volatile components of Acori Tatarinowii Rhizoma essential oil, identified by GC-MS, with their radical scavenging activity. mdpi.com In this study, this compound was identified as one of eleven key components that significantly contributed to the bioactivity of the essential oil. mdpi.com The model's reliability was enhanced by selecting informative variables using metrics like Variable Importance in Projection (VIP) and Regression Coefficients (RC). mdpi.com

A study correlating the chemical fingerprint of Acori Tatarinowii Rhizoma with its radical scavenging activity identified several key bioactive components using a PLSR model. This compound was among the compounds found to be significant.

Key Bioactive Components Identified by PLSR Model mdpi.com
Estragole
Methyleugenol
cis-Methylisoeugenol
This compound
δ-Cadinene
Calacorene
γ-Asarone
β-Asarone
α-Asarone
Calamusenone
Isocalamendiol

Metabolomics Approaches for Comprehensive Biological System Analysis

Metabolomics provides a powerful platform for the comprehensive analysis of low-molecular-weight metabolites in a biological system. nih.gov In the context of this compound, metabolomics is primarily applied to the study of its plant sources, such as Acorus calamus and Acorus tatarinowii. nih.govthieme-connect.com Techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) and GC-MS are used to generate detailed metabolite profiles of the plant rhizomes. sigmaaldrich.comnih.gov

These comprehensive profiles enable the comparison of different Acorus species and are crucial for quality control, especially concerning the content of potentially toxic compounds like β-asarone that may be present alongside this compound. nih.govthieme-connect.com The data generated from these analyses can be further processed using multivariate statistical methods, such as PCA and hierarchical cluster analysis, to reveal chemotaxonomic relationships. sigmaaldrich.com This approach has been used to confirm that different Acorus species, which serve as the source for this compound, have distinct metabolic fingerprints. frontiersin.orgsigmaaldrich.com

While direct metabolomics studies focusing on the effects of isolated this compound on biological systems are not widely reported, the untargeted metabolomic analysis of its source plants is a critical first step. It allows for the identification and quality control of the plant material from which this compound is extracted for further pharmacological and biochemical research. nih.govnih.gov

Vibrational and Electronic Spectroscopic Techniques for Functional Group and Conjugation Analysis (e.g., FTIR, UV-Vis)

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation of organic compounds like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Based on the known structure of this compound (C₁₅H₂₄O), a sesquiterpenoid ketone, its FTIR spectrum is expected to exhibit several characteristic absorption bands. The most prominent peak would be from the carbonyl (C=O) group of the ketone. Additional bands corresponding to the vibrations of C-H bonds in methyl (CH₃) and methylene (CH₂) groups, as well as C-C bond stretching, would also be present.

Predicted FTIR Absorption Bands for this compound This table is based on theoretical values for typical functional groups and does not represent experimentally measured data for this compound.

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
~1715 C=O Stretch Ketone
2960-2850 C-H Stretch Alkane (CH₃, CH₂)
1465-1450 C-H Bend Alkane (CH₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. shimadzu.comutoronto.ca The wavelength of maximum absorbance (λmax) is influenced by the presence of chromophores, which are parts of a molecule that absorb light, particularly systems of conjugated π-bonds. shimadzu.comutoronto.ca

The structure of this compound contains an isolated carbonyl group (C=O), which acts as a chromophore. This group allows for a weak n→π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) electronic transition. Because this compound lacks an extended system of conjugated double bonds, its absorption is expected to occur in the ultraviolet region, likely below 300 nm. The absence of conjugation means it would not absorb light in the visible spectrum and would thus be colorless. An extension of conjugation in a molecule typically results in a bathochromic shift (a shift to a longer wavelength). shimadzu.comutoronto.ca

Emerging Research Directions and Future Perspectives for Isoshyobunone

Exploration of Undiscovered Biological Activities and Novel Mechanisms

Initial research has primarily focused on the insecticidal, repellent, antimicrobial, anti-inflammatory, and antioxidant properties of isoshyobunone. scienceopen.comontosight.ai However, the full spectrum of its biological activities is likely broader. Future research is poised to explore currently unknown therapeutic potentials. The structural similarity of this compound to other bioactive sesquiterpenoids suggests it may influence a variety of cellular pathways yet to be discovered. hmdb.ca

Pharmacological studies on its source plant, Acorus calamus, have revealed a wide range of effects, including anticonvulsant, antidepressant, anxiolytic, and antidiabetic properties, suggesting that its constituents, including this compound, may contribute to these activities and warrant further investigation. nih.govresearchgate.net A key area of future research will be the elucidation of novel mechanisms of action. For instance, while its GABAA receptor modulating properties have been noted, they are considered weak, indicating that other primary targets are likely responsible for its bioactivities. acs.orgebi.ac.uk Identifying these targets is crucial for understanding its physiological effects.

Table 1: Potential Areas for Exploration of this compound's Biological Activity

Potential Biological Activity Rationale for Exploration
Neuroprotective Effects The traditional use of Acorus species for neurological conditions hints at the potential of its components. researchgate.net
Metabolic Regulation Studies on related plant extracts suggest possible roles in managing metabolic disorders like diabetes. nih.govmdpi.com
Anti-cancer Activity Many sesquiterpenoids exhibit cytotoxic effects against cancer cell lines, a potential avenue for this compound research.

| Immunomodulatory Effects | The anti-inflammatory properties may be part of a broader capacity to modulate immune responses. ontosight.airesearchgate.net |

Investigation of Synergistic and Antagonistic Interactions with Other Phytochemicals

This compound does not exist in isolation in its natural plant source. It is part of a complex mixture of phytochemicals, including its isomer shyobunone (B136065), as well as β-asarone, acorenone, and preisocalamendiol. researchgate.netmdpi.com Understanding the interactions between these compounds is a critical research frontier. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic.

For example, a study on the essential oils of Acorus calamus and Juniperus communis demonstrated that mixtures of the oils could produce synergistic antioxidant and anti-tyrosinase activities. mdpi.comresearchgate.net This suggests that the bioactivity of this compound could be significantly enhanced or altered when combined with other compounds from its native plant or other essential oils. Investigating these interactions is essential, as the efficacy of crude plant extracts is often due to the complex interplay of their various components. snu.ac.kr Future studies could focus on binary or multi-compound combinations to map these interactions systematically.

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate System-Level Effects

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics technologies—genomics, proteomics, and metabolomics—can provide a comprehensive picture of how this compound affects biological systems.

Genomics can identify genetic factors that influence sensitivity or resistance to this compound's effects.

Proteomics , the large-scale study of proteins, can pinpoint the specific protein targets and pathways that are modulated by the compound. mdpi.comresearchgate.net This can move research beyond simple activity screening to a mechanistic understanding of its effects on the cellular proteome. nih.gov

Metabolomics analyzes the complete set of small-molecule metabolites within a cell or organism and can reveal how this compound alters metabolic networks. sciencegate.appkyoto-u.ac.jp

By combining these datasets, researchers can construct detailed models of this compound's mechanism of action, identifying not only its primary targets but also the downstream ripple effects on other cellular processes. This integrated approach is crucial for translating basic research findings into potential applications. 111.68.96

Development of Advanced Delivery Systems for Targeted Research Applications

This compound, like many sesquiterpenoids, is a lipophilic (fat-soluble) compound. This property can limit its solubility in aqueous systems and affect its bioavailability in research models. The development of advanced delivery systems is essential to overcome these limitations and enable more precise, targeted research.

Technologies such as liposomes, nanoparticles, and hydrogels can encapsulate hydrophobic compounds like this compound. nih.govmdpi.commdpi.com These delivery systems can improve solubility, protect the compound from degradation, and allow for targeted delivery to specific cells or tissues. For example, liposomes are vesicles that can carry both hydrophilic and hydrophobic molecules and have been successfully used to deliver nutraceuticals and drugs. nih.govmdpi.com Such systems would be invaluable for in vitro and in vivo studies to ensure that the compound reaches its intended biological target in a controlled manner.

Leveraging this compound as a Chemical Probe for Illuminating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov Given its defined structure and biological activities, this compound has the potential to be developed into a chemical probe. By modifying its structure, for instance, by adding a fluorescent tag or a reactive group, researchers could use this compound to "fish" for its binding partners in a cell, helping to identify its direct molecular targets. researchgate.net

Toxins and other natural products are often used as probes to investigate fundamental biological processes like membrane trafficking and protein glycosylation. mdpi.com Similarly, this compound could be used to explore the pathways it perturbs. Once its specific targets are known, this compound could serve as a valuable tool for studying the function of those targets within their broader biological pathways, providing insights that might be difficult to obtain through genetic methods alone. nih.gov

Novel Applications in Agricultural Science as a Bioherbicide or Biopesticide

Emerging research has identified this compound as a promising candidate for development as a natural alternative to synthetic pesticides and herbicides in agriculture. Found in the essential oils of several plant species, this sesquiterpenoid exhibits significant biological activities, including insecticidal, repellent, and allelopathic effects. These properties position this compound as a key compound in the formulation of new biopesticides and bioherbicides, aligning with the growing demand for sustainable and eco-friendly crop protection solutions. jru-b.comresearchgate.netnih.gov

Biopesticide Potential: Insecticidal and Repellent Activities

This compound, notably isolated from the essential oil of Acorus calamus rhizomes, has demonstrated potent insecticidal and repellent properties against common stored-product pests. nih.govcabidigitallibrary.orgphcog.com Studies have quantified its effectiveness, revealing both contact toxicity and strong repellency.

Research has shown that this compound exhibits significant contact toxicity against the cigarette beetle (Lasioderma serricorne) and the red flour beetle (Tribolium castaneum). nih.govnih.gov The median lethal dose (LD50) for L. serricorne adults was determined to be 24.19 μ g/adult . nih.govcabidigitallibrary.orgnih.gov For T. castaneum adults, the LD50 value was 61.90 μ g/adult . nih.govcabidigitallibrary.orgnih.gov

In addition to its lethal effects, this compound is a powerful repellent. Against T. castaneum, it produced a 94% repellency rate at a concentration of 78.63 nL/cm² after a two-hour exposure. nih.govresearchgate.net It also showed stronger repellency than its isomer, shyobunone, at a lower concentration of 15.73 nL/cm², achieving 100% repellency after two hours and 92% after four hours. nih.gov These findings underscore its potential for use in protecting stored agricultural products from insect infestation. nih.govcabidigitallibrary.org

Table 1: Insecticidal and Repellent Activity of this compound

Target Pest Activity Type Efficacy Measurement Source(s)
Lasioderma serricorne (Cigarette beetle) Contact Toxicity LD50: 24.19 μ g/adult nih.govcabidigitallibrary.orgnih.gov
Tribolium castaneum (Red flour beetle) Contact Toxicity LD50: 61.90 μ g/adult nih.govcabidigitallibrary.orgnih.gov
Tribolium castaneum (Red flour beetle) Repellency 94% at 78.63 nL/cm² (2h) nih.govresearchgate.net

Bioherbicide Potential: Allelopathic Effects

This compound is a significant constituent of various plant essential oils that exhibit strong allelopathic, or herbicidal, properties. Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This characteristic is being explored for weed management in agriculture. mdpi.com

The essential oil of prickly lettuce (Lactuca serriola) contains a remarkably high concentration of this compound (64.22%). nih.gov This essential oil has demonstrated potent allelopathic activity against the noxious weed Bidens pilosa. nih.govmdpi.com Research documented significant inhibitory effects on germination and seedling growth, with half-maximal inhibitory concentrations (IC50) of 104.3 μL L⁻¹ for seed germination, 92.3 μL L⁻¹ for root growth, and 140.3 μL L⁻¹ for shoot growth. mdpi.com

Furthermore, essential oils from other plants containing this compound have also shown promise as bioherbicides:

The essential oil of Cleome amblyocarpa, which includes this compound (4.52%), displayed substantial inhibition of germination and growth of the weed Dactyloctenium aegyptium (crowfoot grass). nih.gov

Essential oil from Ocimum americanum containing this compound (5.37%) had a significant allelopathic effect on D. aegyptium and Chenopodium murale (nettle-leaf goosefoot). tandfonline.com

this compound is also a key component of the essential oil from Artemisia monosperma, which has shown considerable allelopathic activity against D. aegyptium. mdpi.comresearchgate.net

These findings collectively suggest that this compound, either as a pure compound or as a major component of essential oil formulations, has significant potential for development into a bioherbicide for integrated weed management programs. researchgate.net

Table 2: Allelopathic (Bioherbicidal) Activity of Essential Oils Containing this compound

Plant Source This compound Content (%) Target Weed Observed Effect Efficacy (IC50) Source(s)
Lactuca serriola 64.22% Bidens pilosa Inhibition of Germination 104.3 μL L⁻¹ nih.govmdpi.com
Lactuca serriola 64.22% Bidens pilosa Inhibition of Root Growth 92.3 μL L⁻¹ nih.govmdpi.com
Lactuca serriola 64.22% Bidens pilosa Inhibition of Shoot Growth 140.3 μL L⁻¹ nih.govmdpi.com
Cleome amblyocarpa 4.52% Dactyloctenium aegyptium Inhibition of Germination 54.78 mg L⁻¹ nih.gov
Cleome amblyocarpa 4.52% Dactyloctenium aegyptium Inhibition of Root Growth 57.10 mg L⁻¹ nih.gov
Cleome amblyocarpa 4.52% Dactyloctenium aegyptium Inhibition of Shoot Growth 74.07 mg L⁻¹ nih.gov
Ocimum americanum 5.37% Dactyloctenium aegyptium Significant Allelopathic Effect Not Specified tandfonline.com
Ocimum americanum 5.37% Chenopodium murale Significant Allelopathic Effect Not Specified tandfonline.com

Q & A

Q. How is isoshyobunone identified and isolated from Acorus calamus rhizomes, and what analytical techniques ensure purity?

this compound is isolated via hydrodistillation of A. calamus rhizomes, followed by fractionation using column chromatography. Gas chromatography-mass spectrometry (GC-MS) and flame ionization detection (GC-FID) are critical for identifying its presence in essential oil fractions (retention index: HP-5MS column). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, distinguishing it from stereoisomers like shyobunone . Purity is validated through repeated thin-layer chromatography (TLC) and comparison with reference spectra .

Q. What are the standard protocols for assessing contact toxicity of this compound against stored-product insects?

Contact toxicity is evaluated using bioassays with adult Lasioderma serricorne (LS) and Tribolium castaneum (TC). Insects are topically treated with serial dilutions of this compound, and mortality rates are recorded at 24-hour intervals. LD50 values are calculated via Probit analysis, with pyrethrins (e.g., 0.24–0.26 µg/adult) as positive controls. Methodological rigor requires temperature-controlled environments (25±1°C, 70–80% humidity) and sample sizes ≥50 insects per dose .

Q. What methodological approaches are used to evaluate repellent efficacy of this compound in laboratory settings?

Repellency assays involve filter paper discs treated with this compound at defined doses (e.g., 15.73–78.63 nL/cm²). Insects are introduced into choice chambers, and repellency percentages are calculated after 2–4 hours using the formula: [(Controls – Treated)/(Controls + Treated)] × 100. DEET (N,N-diethyl-meta-toluamide) serves as a positive control. Statistical significance (e.g., P < 0.05) is assessed via ANOVA, with corrections for dose-dependent variability .

Advanced Research Questions

Q. How do variations in environmental factors influence the chemical composition and bioactivity of this compound in Acorus calamus?

this compound content (typically 9.6–15.56% in essential oil) fluctuates with harvest time, climate, and soil conditions. For instance, rhizomes from temperate regions show higher sesquiterpene concentrations than subtropical samples. Bioactivity discrepancies (e.g., LD50 = 20.24–61.90 µg/adult across studies) may arise from these variations, necessitating controlled cultivation studies and metabolomic profiling to standardize extraction protocols .

Q. What structural features of this compound contribute to its higher repellent activity compared to shyobunone?

this compound’s bicyclic sesquiterpene scaffold and C-2 ketone group enhance volatility and receptor binding affinity, yielding 92–100% repellency at 15.73 nL/cm² against TC adults, versus 80–90% for shyobunone. Conformational rigidity due to stereochemistry (e.g., 2R,6S configuration) further optimizes interaction with insect olfactory receptors. Comparative molecular docking studies and isomerization experiments (e.g., base-catalyzed conversion of shyobunone) validate these structural determinants .

Q. How can contradictions in reported LD50 values of this compound across studies be methodologically addressed?

Discrepancies (e.g., LD50 = 24.19 µg/adult for LS in one study vs. higher values elsewhere) may stem from differences in insect strains, solvent carriers (acetone vs. ethanol), or bioassay durations. Harmonizing protocols—using ISO-certified insect colonies, uniform application methods (e.g., microsyringe dosing), and inter-laboratory validation—can reduce variability. Meta-analyses incorporating covariates (e.g., insect age, sex ratio) are also recommended .

Q. What challenges exist in synthesizing this compound with high stereochemical purity, and how can they be mitigated?

Synthesis via 1,4-addition of vinyl reagents often produces epimeric contamination (e.g., epi-isoshyobunone). Optimizing reaction conditions (e.g., low-temperature catalysis) and employing chiral stationary phases in HPLC purification improve enantiomeric excess. Evidence from base-catalyzed isomerization of shyobunone suggests that kinetic control over transition states minimizes byproducts .

Q. How does this compound’s weak modulation of GABAA receptors compare to other sesquiterpenes, and what are the implications for neuropharmacological research?

this compound exhibits limited GABAA receptor potentiation (<10% of β-asarone’s 1200% IGABA enhancement at 171.5 µM), likely due to its flexible germacrane skeleton. In contrast, valerenic acid (from Valeriana officinalis) shows subunit-specific modulation. Structure-activity relationship (SAR) studies targeting C-2 substituents and ring conformation could enhance efficacy, guided by patch-clamp electrophysiology and molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.